molecular formula C7H10Br2O2 B14288880 2,2-Dibromoethenyl pentanoate CAS No. 113966-04-4

2,2-Dibromoethenyl pentanoate

Cat. No.: B14288880
CAS No.: 113966-04-4
M. Wt: 285.96 g/mol
InChI Key: RBTDQYRNEJRTSH-UHFFFAOYSA-N
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Description

2,2-Dibromoethenyl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dibromoethenyl group attached to a pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromoethenyl pentanoate typically involves the reaction of pentanoic acid with 2,2-dibromoethenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dichloromethane as a solvent and triisopropyl phosphite as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromoethenyl pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dibromoethenyl group to a less oxidized state.

    Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted esters.

Scientific Research Applications

2,2-Dibromoethenyl pentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the dibromoethenyl group into other molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromoethenyl pentanoate involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromoethenyl acetate
  • 2,2-Dibromoethenyl butanoate
  • 2,2-Dibromoethenyl hexanoate

Uniqueness

2,2-Dibromoethenyl pentanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

113966-04-4

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

2,2-dibromoethenyl pentanoate

InChI

InChI=1S/C7H10Br2O2/c1-2-3-4-7(10)11-5-6(8)9/h5H,2-4H2,1H3

InChI Key

RBTDQYRNEJRTSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC=C(Br)Br

Origin of Product

United States

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